molecular formula C5H12Cl2N4 B6215778 (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride CAS No. 2742623-42-1

(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride

Cat. No. B6215778
CAS RN: 2742623-42-1
M. Wt: 199.1
InChI Key:
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Description

(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride, also known as (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride or (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride, is an organic compound that has a variety of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 124-126°C. This compound has been studied extensively in recent years due to its potential as a therapeutic agent and its potential in various laboratory experiments.

Scientific Research Applications

(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, it has been used in laboratory experiments to study the effects of certain drugs on the human body. It has also been used to study the effects of certain compounds on the structure and function of proteins, as well as the effects of certain compounds on the activity of enzymes.

Mechanism of Action

The exact mechanism of action of (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the 5-HT1A receptor and the 5-HT2A receptor. It is also believed to modulate the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase. In addition, it is believed to interact with certain proteins, such as the G-protein-coupled receptor kinase, to regulate the activity of certain proteins.
Biochemical and Physiological Effects
(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to reduce the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase. In addition, it has been shown to modulate the activity of certain proteins, such as the G-protein-coupled receptor kinase. It has also been shown to modulate the activity of certain receptors, such as the 5-HT1A receptor and the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a relatively low toxicity. However, one limitation is that it is not as potent as some other compounds and may not be suitable for certain experiments.

Future Directions

The potential applications of (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride are still being explored. Future research may focus on the development of new therapeutic agents based on this compound, the study of its mechanism of action, and the exploration of its potential for use in laboratory experiments. In addition, further research may be conducted to explore the potential for this compound to be used in combination with other compounds to create new therapeutic agents or to optimize the activity of existing therapeutic agents.

Synthesis Methods

The synthesis of (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride can be accomplished through a few different methods. The most common method involves the reaction of 2-amino-1-propanol with 1,2,3-triazole in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride. The reaction can be further optimized by adjusting the reaction conditions, such as temperature, time, and concentration of reactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring. The amine group is then protected with a Boc group, followed by reduction of the azide to form the amine. The Boc group is then removed and the amine is quaternized with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Propargylamine", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Boc anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propargylamine is reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to form the 1,2,3-triazole intermediate.", "Step 2: The amine group of the intermediate is protected with Boc anhydride to form the Boc-protected intermediate.", "Step 3: The azide group of the Boc-protected intermediate is reduced with a reducing agent such as sodium borohydride to form the amine.", "Step 4: The Boc group is removed with an acid such as trifluoroacetic acid to form the amine intermediate.", "Step 5: The amine intermediate is quaternized with hydrochloric acid to form the dihydrochloride salt of (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine." ] }

CAS RN

2742623-42-1

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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